![molecular formula C15H16N4OS2 B2753469 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 900640-91-7](/img/no-structure.png)

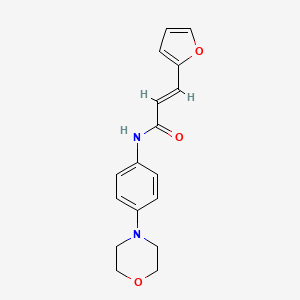

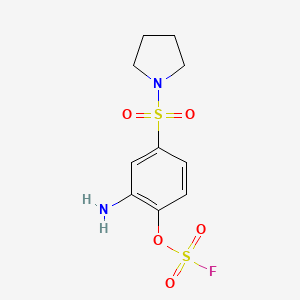

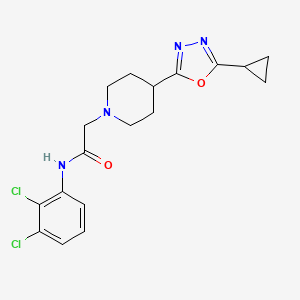

2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N4OS2/c20-14-13-10 (11-2-1-7-21-11)9-22-15 (13)18-12 (17-14)8-19-5-3-16-4-6-19/h1-2,7-9,16,18H,3-6H2, (H,17,20) .Physical And Chemical Properties Analysis

There is limited information available on the physical and chemical properties of this compound .Applications De Recherche Scientifique

1. Synthesis of New Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones The compound you mentioned is a derivative of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds have been synthesized from 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . They exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .

2. Derivatization Reagent for Carboxyl Groups on Peptides 1-(2-Pyrimidyl)piperazine, a piperazine-based derivative, has been used as a derivatization reagent for the carboxyl groups on peptides . This could potentially be an application for the compound , given its structural similarity.

Spectrophotometric Analysis of Phosphopeptides

1-(2-Pyrimidyl)piperazine has also been used in the spectrophotometric analysis of phosphopeptides . This suggests that your compound could potentially be used in similar analytical chemistry applications.

Synthesis of PI3K/mTOR Inhibitors

Thiopyrano[4,3-d]pyrimidine nucleus, a related compound, has been used in the synthesis of PI3K/mTOR inhibitors . Given the structural similarity, your compound could potentially be used in the development of these inhibitors.

Antiproliferative Agent

API-1, a derivative of pyrido[2,3-d]pyrimidin-5-one, is a promising antiproliferative agent . This suggests that your compound could potentially have similar antiproliferative properties.

Inhibition of Protein Tyrosine Kinases

Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases . This suggests that your compound could potentially be used in the development of kinase inhibitors.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one involves the reaction of a thiophene derivative with a piperazine derivative, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-bromo-5-(thiophen-2-yl)thiophene", "1-(piperazin-1-yl)methanamine", "Sodium hydride", "Acetic anhydride", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 2-bromo-5-(thiophen-2-yl)thiophene is reacted with sodium hydride in ethanol to form the corresponding thiophene derivative.", "Step 2: The thiophene derivative is then reacted with 1-(piperazin-1-yl)methanamine in the presence of acetic anhydride to form the desired product.", "Step 3: The product is then cyclized by treatment with sodium hydroxide to form the thieno[2,3-d]pyrimidine ring.", "Step 4: Finally, the thieno[2,3-d]pyrimidine derivative is oxidized with hydrogen peroxide to form the desired 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one." ] } | |

Numéro CAS |

900640-91-7 |

Nom du produit |

2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |

Formule moléculaire |

C15H16N4OS2 |

Poids moléculaire |

332.44 |

Nom IUPAC |

2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C15H16N4OS2/c20-14-13-10(11-2-1-7-21-11)9-22-15(13)18-12(17-14)8-19-5-3-16-4-6-19/h1-2,7,9,16H,3-6,8H2,(H,17,18,20) |

Clé InChI |

OADLEHUQERTNMU-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2753391.png)

![Bicyclo[3.2.1]octane-1,5-diamine dihydrochloride](/img/structure/B2753393.png)

![N-(4-carbamoylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2753394.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2753395.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2753398.png)